molecular formula C10H11NO4 B8480094 3-[(2-Carboxyethyl)amino]benzoic Acid

3-[(2-Carboxyethyl)amino]benzoic Acid

Cat. No. B8480094
M. Wt: 209.20 g/mol
InChI Key: RDTWIAKWPQOARO-UHFFFAOYSA-N
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Patent
US06479436B1

Procedure details

266.0 g of N-(2-cyanoethyl)-3-aminobenzoic acid together with 336.0 g of sodium hydroxide in 3 l of water were heated under ref lux for 5 hours. After cooling, the pH was adjusted to 3 with hydrochloric acid, the mixture was cooled and the precipitate was filtered off with suction.
Quantity
266 g
Type
reactant
Reaction Step One
Quantity
336 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][NH:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([OH:11])=[O:10])#N.[OH-:15].[Na+].Cl.[OH2:18]>>[C:1]([CH2:3][CH2:4][NH:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([OH:11])=[O:10])([OH:18])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
266 g
Type
reactant
Smiles
C(#N)CCNC=1C=C(C(=O)O)C=CC1
Name
Quantity
336 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 L
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off with suction

Outcomes

Product
Name
Type
Smiles
C(=O)(O)CCNC=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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